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Compound of Interest

Compound Name: Oxazole-4-carboximidamide

Cat. No.: B15246517

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of
oxazole-4-carboximidamide, a heterocyclic compound of interest in medicinal chemistry and
drug discovery. Due to the limited availability of direct experimental data for this specific
molecule, this document synthesizes information from closely related analogs, established
chemical principles, and predictive models to offer a thorough foundational understanding.

Core Chemical Properties

Oxazole-4-carboximidamide belongs to the oxazole class of five-membered aromatic
heterocycles containing an oxygen and a nitrogen atom. The carboximidamide functional
group, a bioisostere of the carboxylic acid and carboxamide moieties, imparts unique chemical
characteristics relevant to its potential biological activity.

Table 1: Physicochemical Properties of Oxazole-4-carboximidamide and Related Compounds
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Property

Oxazole-4-
carboximidamide
(Predicted)

Oxazole-4-
carboxylic acid[1]

Oxazole-4-
carboxamide[2]

Molecular Formula C4HsNsO C4HsNOs3 C4HaN20:2
Molecular Weight 111.10 g/mol 113.07 g/mol 112.09 g/mol
Melting Point (°C) Data not available 142 Data not available

Boiling Point (°C)

Data not available

289.3 £ 13.0 at 760

Data not available

mmHg

Density (g/cm3) Data not available 15+0.1 Data not available

Estimated to be higher

) than oxazole (0.8) due
pKa (of conjugate

acid)

to the basicity of the Data not available Data not available

carboximidamide

group.

-0.20 (for Oxazole-4-
LogP ] ] -0.20
carboxylic acid)

Data not available

Synthesis and Experimental Protocols

While a specific documented synthesis for oxazole-4-carboximidamide is not readily available
in the literature, a plausible and efficient synthetic route can be proposed based on established
methodologies for the synthesis of oxazoles and the conversion of nitriles to carboximidamides.
The key strategic approach involves the preparation of an oxazole-4-carbonitrile precursor,
followed by its conversion to the target carboximidamide via the Pinner reaction.

Proposed Synthetic Pathway

A viable synthetic pathway commences with the synthesis of oxazole-4-carbonitrile, which can
be achieved through various reported methods. Subsequently, the nitrile is converted to an
imidate ester hydrochloride (a Pinner salt) and then to the final carboximidamide.
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Figure 1: Proposed synthetic pathway for oxazole-4-carboximidamide.

Experimental Protocol: Synthesis of Oxazole-4-
carboximidamide via Pinner Reaction

This protocol is a generalized procedure based on the Pinner reaction of heterocyclic nitriles.[3]

[4]
Step 1: Synthesis of Oxazole-4-carbonitrile

A variety of methods can be employed for the synthesis of the oxazole-4-carbonitrile precursor.
One such method involves the copper(ll)-mediated reaction of an acetophenone with a cyanide
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source like potassium ferricyanide.[5][3]

Step 2: Formation of Ethyl oxazole-4-carboximidate hydrochloride (Pinner Salt)

A solution of oxazole-4-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 0.2 M) is prepared
in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a
drying tube.

The solution is cooled to O °C in an ice bath.

Anhydrous hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours,
ensuring the reaction mixture remains saturated with HCI.

The reaction vessel is sealed and allowed to stir at room temperature for 12-24 hours. The
progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR
spectrum.

The solvent is removed under reduced pressure to yield the crude ethyl oxazole-4-
carboximidate hydrochloride as a solid. This Pinner salt is typically used in the next step
without further purification due to its hygroscopic nature.

Step 3: Conversion to Oxazole-4-carboximidamide

The crude Pinner salt is dissolved in a minimal amount of anhydrous ethanol.

The solution is cooled to 0 °C and saturated with anhydrous ammonia gas.

The reaction mixture is stirred at room temperature in a sealed vessel for 24-48 hours.
The solvent is evaporated under reduced pressure.

The resulting crude product can be purified by recrystallization or column chromatography to
yield oxazole-4-carboximidamide.

Spectroscopic Properties (Predicted)

The structural elucidation of oxazole-4-carboximidamide would rely on a combination of

spectroscopic techniques. The following table summarizes the predicted key spectroscopic
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features based on the known properties of the oxazole ring and the carboximidamide functional

group.

Table 2: Predicted Spectroscopic Data for Oxazole-4-carboximidamide

Predicted Chemical Shifts /

Technique . Rationale /| Comments
Frequencies
The proton at the 5-position of
the oxazole ring is expected to
0 8.0-8.5 (s, 1H, H5 of appear as a singlet in the
1H NMR oxazole)d 7.0-8.0 (br s, 3H, - aromatic region. The protons
C(=NH)NH2) of the carboximidamide group
are expected to be broad and
may exchange with D20.
The carbon of the C=N bond in
0 150-165 (C=N of the carboximidamide will be
15C NMR carboximidamide)d 140-155 significantly downfield. The
(C2 and C4 of oxazole)d 120- carbons of the oxazole ring will
135 (C5 of oxazole) appear in the typical aromatic
region for this heterocycle.
The N-H stretches of the
3300-3500 (N-H o ,
) amidine group will appear as
stretching)1640-1680 (C=N
FT-IR (cm™1) broad bands. The C=N stretch

stretching)1500-1600 (C=C
and C=N ring stretching)

of the imidamide is a

characteristic absorption.

Mass Spectrometry (EI)

Molecular ion peak (M*) at m/z
111.

Fragmentation may involve the
loss of ammonia (NHs),
cyanamide (CHzN3z), or

cleavage of the oxazole ring.

Biological Activity and Potential Signhaling Pathways

While there is no direct biological data for oxazole-4-carboximidamide, the oxazole scaffold is

a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of

activities including antimicrobial, anticancer, and anti-inflammatory properties. The
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carboximidamide group is often used as a bioisosteric replacement for carboxamides and
carboxylic acids, which can enhance binding to biological targets and improve pharmacokinetic
properties.

Heterocyclic carboximidamides have been reported to possess various biological activities,
including antibacterial and anticancer effects.[2][4] It is plausible that oxazole-4-
carboximidamide could exhibit similar properties.

Hypothetical Sighaling Pathway Inhibition

Many anticancer agents containing heterocyclic motifs are known to target signaling pathways
crucial for cell proliferation and survival. One such pathway is the PISK/Akt/mTOR pathway,
which is frequently dysregulated in cancer. It is hypothesized that oxazole-4-
carboximidamide, due to its structural features, could potentially act as an inhibitor of a key
kinase in this pathway, such as Akt.
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Figure 2: Hypothetical inhibition of the PI3BK/Akt/mTOR pathway.
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Disclaimer: The signaling pathway depicted is a generalized representation and the inhibitory
action of oxazole-4-carboximidamide is purely hypothetical, based on the known activities of
structurally related compounds. Further experimental validation is required to confirm any
biological activity and mechanism of action.

Conclusion

Oxazole-4-carboximidamide represents a molecule with significant potential in the field of
drug discovery. Its synthesis is feasible through established chemical transformations, and its
structural similarity to other bioactive oxazoles and carboximidamides suggests a likelihood of
interesting biological properties. This technical guide provides a foundational understanding of
its core properties, offering a starting point for researchers and scientists to explore its potential
applications. Further experimental investigation is warranted to fully characterize this promising
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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